7-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(4-Methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.
Preparation Methods
The synthesis of 7-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzylamine with a suitable pyrazole derivative, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole ring. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 7-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits unique structural features and biological activities. Similar compounds include:
Properties
Molecular Formula |
C23H18N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
11-[(4-methoxyphenyl)methyl]-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H18N4O2/c1-29-18-9-7-16(8-10-18)15-26-12-11-21-20(23(26)28)13-24-22-19(14-25-27(21)22)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
PZHSMCQBSJRVIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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